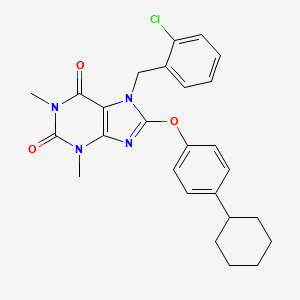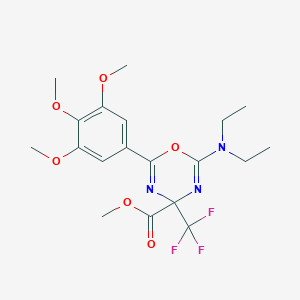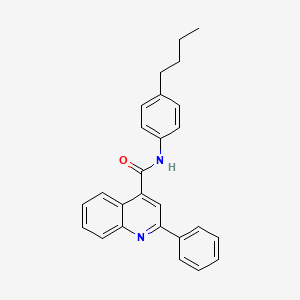
7-(2-chlorobenzyl)-8-(4-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexylphenoxy group, and a tetrahydropurine core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the chlorophenyl and cyclohexylphenoxy groups, and the final cyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The process may also involve heating and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **7-[(2-BROMOPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- **7-[(2-FLUOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[(2-CHLOROPHENYL)METHYL]-8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern and the presence of both chlorophenyl and cyclohexylphenoxy groups
Propriétés
Formule moléculaire |
C26H27ClN4O3 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
7-[(2-chlorophenyl)methyl]-8-(4-cyclohexylphenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H27ClN4O3/c1-29-23-22(24(32)30(2)26(29)33)31(16-19-10-6-7-11-21(19)27)25(28-23)34-20-14-12-18(13-15-20)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9,16H2,1-2H3 |
Clé InChI |
JNTVXOYUZFKDCA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C4CCCCC4)CC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide](/img/structure/B15003451.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003452.png)
![1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B15003462.png)

![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![1-[2-(4-chlorophenyl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003498.png)

![3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)
![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)
![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)
